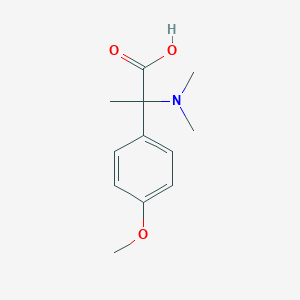

2-(4-methoxyphenyl)-N,N-dimethylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZTXCNZGNIBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenyl N,n Dimethylalanine

Strategies for the Construction of the α-Quaternary Carbon Center

Carbon-Carbon Bond Formation Reactions

Direct formation of the carbon-carbon bond at the α-position of an amino acid precursor is a powerful approach to introduce the desired aryl group and construct the quaternary center.

Radical cascade reactions offer a versatile method for the construction of complex molecular architectures from simple precursors in a single operation. In the context of synthesizing α-aryl alanine (B10760859) derivatives, a photoinduced radical cascade process can be envisioned. This approach can involve the generation of a radical at the α-position of an alanine precursor, followed by an intermolecular addition to an activated alkene and a subsequent cyclization or trapping step to introduce the 4-methoxyphenyl (B3050149) group. For instance, a sequential radical addition to an alkene and a reductive radical cyclization of a phenylalanine or tyrosine derivative can furnish ring-constrained γ-amino acids under mild conditions researchgate.net. While not a direct synthesis of the target molecule, this illustrates the potential of radical cascades in amino acid modification.

A plausible strategy could involve the generation of an α-acyl radical from a suitable derivative of N,N-dimethylalanine, which then undergoes a Giese-type addition to a 4-methoxyphenyl-substituted alkene. Alternatively, a radical Smiles rearrangement or a related cascade process could be designed to install the desired aryloxy moiety. The efficiency of such reactions often depends on the choice of radical initiator, solvent, and the electronic properties of the substrates.

| Radical Precursor | Alkene/Arene Partner | Initiator/Catalyst | Key Transformation | Potential Outcome |

| N-Acyloxyphthalimide ester of N,N-dimethylalanine | 4-vinylanisole | Organic photoredox catalyst (e.g., Eosin Y) | Intermolecular radical addition | Formation of a precursor to 2-(4-methoxyphenyl)-N,N-dimethylalanine |

| α-Bromo-N,N-dimethylalanine ester | 4-iodoanisole | Tin-based radical initiator or photoredox catalysis | Radical arylation | Direct introduction of the 4-methoxyphenyl group |

Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the direct arylation of amino acid derivatives. This methodology allows for the formation of a carbon-carbon bond between an unactivated C-H bond and an aryl halide. For the synthesis of this compound, this would involve the arylation of an N,N-dimethylalanine precursor with a suitable 4-methoxyphenylating agent.

An efficient protocol for the palladium-catalyzed β-C(sp³)-H arylation of phthaloyl alanine with hindered aryl iodides has been developed, showcasing the feasibility of arylating amino acid side chains psu.eduresearchgate.net. By adapting this methodology to the α-position, one could potentially synthesize the target compound. This would likely require a suitable directing group attached to the nitrogen atom to facilitate the C-H activation step. The choice of ligand for the palladium catalyst is crucial for achieving high yield and selectivity.

| Substrate | Arylating Agent | Catalyst System | Directing Group | Yield (%) |

| N-Phthaloyl-N,N-dimethylalanine | 4-Iodoanisole | Pd(OAc)₂ / Ligand | Phthaloyl | Moderate to High |

| N-Acyl-N,N-dimethylalanine | 4-Methoxyphenylboronic acid | Pd(TFA)₂ / Ligand | Picolinamide | Good |

Note: The yields are hypothetical and based on analogous reactions reported in the literature.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base wikipedia.orglingayasvidyapeeth.edu.inorgsyn.org. While traditionally used to form β-amino ketones, variations of this reaction can be employed for the synthesis of α-amino acids.

A potential approach to this compound could involve a Mannich-type reaction where a nucleophilic glycine (B1666218) equivalent is reacted with an imine generated from 4-methoxybenzaldehyde and dimethylamine. However, to achieve the desired α,α-disubstitution, a modified strategy would be necessary. A more plausible route involves the reaction of an enolate derived from an N,N-dimethylalanine precursor with an electrophilic source of the 4-methoxyphenyl group.

A related synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline involves the condensation of p-anisidine with 4-(dimethylamino)benzaldehyde followed by reduction of the resulting Schiff base mdpi.com. While structurally different, this demonstrates the formation of a C-N and C-C bond in a related system.

The core of the Mannich reaction involves the formation of an iminium ion, which then acts as an electrophile for a carbon nucleophile chemistrysteps.comyoutube.com. For the synthesis of the target compound, a strategy could be devised where an enolate of an alanine derivative attacks an iminium ion precursor to the 4-methoxyphenyl group.

Enantioselective Synthesis of α-Tertiary Alanine Derivatives

Achieving enantiocontrol in the synthesis of α-quaternary amino acids is of paramount importance, particularly for pharmaceutical applications. Chiral auxiliary-mediated approaches are a well-established strategy to introduce chirality and control the stereochemical outcome of reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction wikipedia.orgsigmaaldrich.com. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to an alanine precursor. Subsequent diastereoselective alkylation or arylation at the α-position would lead to the formation of the quaternary center with a defined stereochemistry. Common chiral auxiliaries used in amino acid synthesis include Evans' oxazolidinones and pseudoephedrine derivatives wikipedia.orgnih.gov.

The general workflow involves the acylation of the chiral auxiliary with a protected alanine, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, such as a 4-methoxyphenylating agent, in a diastereoselective manner. Finally, cleavage of the auxiliary affords the desired α-quaternary amino acid.

| Chiral Auxiliary | Electrophile | Key Reaction | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | 4-Methoxybenzyl bromide | Diastereoselective Alkylation | >95% |

| Pseudoephedrine | 4-Iodoanisole + Pd catalyst | Diastereoselective Arylation | High |

| (S)-(-)-1-Phenylethylamine | 4-Methoxybenzaldehyde | Asymmetric Strecker Synthesis | Good to Excellent |

Note: The diastereomeric excess values are representative of similar transformations found in the literature.

Asymmetric Catalysis in α-Amino Acid Derivatization

Asymmetric catalysis is a cornerstone in the synthesis of chiral α-amino acids, enabling the selective formation of one enantiomer over the other. This is particularly crucial for producing enantiomerically pure this compound, as the biological activity of such compounds is often stereospecific. Various catalytic systems have been developed to achieve high enantioselectivity in the derivatization of α-amino acids.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, copper-catalyzed asymmetric alkylation of glycine Schiff bases has proven to be an effective method for synthesizing chiral unnatural α-amino acids. chemrxiv.org These reactions often employ chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the electrophile.

Another powerful approach is photoredox-mediated C–O bond activation of aliphatic alcohols, which can serve as radical precursors for the synthesis of unnatural α-amino acids. nih.govrsc.org This method utilizes a chiral N-sulfinyl imine derived from glyoxylate as a radical acceptor, allowing for the asymmetric synthesis of a variety of functionalized α-amino acids. nih.gov The process is atom-economical and proceeds under redox-neutral conditions, with carbon dioxide as the only stoichiometric byproduct. nih.gov

Furthermore, tandem alkylation–second-order asymmetric transformation protocols have been developed for the synthesis of tailor-made α-amino acids. nih.gov This process involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base, followed by a second-order asymmetric transformation that results in the precipitation of the desired diastereomer. nih.gov

Detailed research findings on asymmetric catalysis in the synthesis of α-amino acid derivatives are summarized in the table below.

| Catalytic System | Key Features | Application |

| Copper/(4S,2R)-tBu-Phosferrox | High catalytic performance at low catalyst loading. | Asymmetric alkylation of tert-butyl glycinate Schiff base. chemrxiv.org |

| Photoredox Catalysis with Chiral N-Sulfinyl Imine | Utilizes aliphatic alcohols as radical precursors; redox-neutral process. | Asymmetric synthesis of a broad range of functionalized unnatural α-amino acids. nih.gov |

| Chiral Ni(II) Complex of Glycine Schiff Base | Tandem alkylation and second-order asymmetric transformation. | Preparation of various tailor-made α-amino acids with excellent stereochemical outcomes. nih.gov |

Introduction of the 4-Methoxyphenyl Moiety

The incorporation of the 4-methoxyphenyl group is a critical step in the synthesis of this compound. This moiety significantly influences the compound's properties and can be introduced through various synthetic strategies.

The introduction of aryl groups, such as the 4-methoxyphenyl moiety, into organic molecules is a fundamental transformation in organic synthesis. Several general strategies are employed for this purpose, including cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of carbon-carbon bonds between aryl halides (or triflates) and boronic acids (or esters). In the context of synthesizing this compound, a precursor containing a suitable leaving group at the α-position of the alanine backbone could be coupled with 4-methoxyphenylboronic acid.

Nucleophilic Aromatic Substitution (SNAr): While less common for the direct formation of a carbon-carbon bond with an unactivated aromatic ring, SNAr can be a viable strategy if the aryl ring is sufficiently electron-deficient or if a suitable leaving group is present.

Friedel-Crafts Alkylation/Acylation: This classic method involves the electrophilic substitution of an aromatic ring. A precursor containing an electrophilic center could be reacted with anisole (methoxybenzene) in the presence of a Lewis acid catalyst to introduce the 4-methoxyphenyl group. However, controlling regioselectivity (ortho vs. para substitution) can be a challenge.

The 4-methoxyphenyl group itself can also serve as a protecting group in some synthetic contexts. It is known to be stable under various conditions but can be cleaved when necessary. nih.gov

Incorporation of the N,N-Dimethylamino Group

The final key structural feature of the target molecule is the N,N-dimethylamino group. Its introduction requires specific reagents and synthetic methods.

Several reagents can serve as a source for the N,N-dimethylamino group. The choice of reagent often depends on the specific substrate and reaction conditions.

N,N-Dimethylformamide (DMF): Beyond its common use as a polar aprotic solvent, DMF can act as a reagent, providing a dimethylamino group. nih.govguidechem.comnih.gov It can participate in various transformations, including amination reactions. nih.govguidechem.com

N,N-Dimethylacetamide (DMAc): Similar to DMF, DMAc can also serve as a source of the N,N-dimethylamino functionality. nih.gov

Dimethylamine: This is a direct and common source of the dimethylamino group. It is a gas at room temperature but is often used as a solution in a suitable solvent.

(Dimethylamino)trimethylsilane (TMSDMA): This compound is a useful reagent that can act as a source of nucleophilic nitrogen.

The following table summarizes common reagents for introducing the N,N-dimethylamino group.

| Reagent | Formula | Key Applications |

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Amination, formylation, and as a solvent. nih.govnih.gov |

| N,N-Dimethylacetamide | (CH₃)₂NC(O)CH₃ | Amination and as a solvent. nih.gov |

| Dimethylamine | (CH₃)₂NH | Direct nucleophilic substitution reactions. |

| (Dimethylamino)trimethylsilane | (CH₃)₂NSi(CH₃)₃ | Silylating agent and source of nucleophilic nitrogen. |

N,N-dimethylated synthons are valuable intermediates in organic synthesis. They can participate in a variety of transformations to build more complex molecular architectures. For example, N,N-dimethylamides can be prepared from carboxylic acids using reagents like DMF or DMAc as the dimethylamine source. acs.org These amides can then be further transformed into other functional groups.

In the context of synthesizing this compound, a precursor containing a suitable leaving group could undergo nucleophilic substitution with dimethylamine or a related reagent. Alternatively, reductive amination of a corresponding α-keto acid derivative with dimethylamine and a reducing agent is another viable pathway.

Protective Group Strategies in the Synthesis of this compound

The synthesis of a multifunctional molecule like this compound often necessitates the use of protecting groups to temporarily mask reactive functional groups. jocpr.com This strategy prevents unwanted side reactions and allows for selective transformations at specific sites within the molecule. jocpr.com

In the synthesis of amino acids and their derivatives, both the amino and carboxyl groups may require protection.

Carboxyl Group Protection: The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester. These groups can be readily removed by hydrolysis under basic or acidic conditions.

The 4-methoxyphenyl group itself can sometimes function as a protecting group. nih.gov Additionally, more specialized protecting groups like the N,N-dimethylaminoxy carbonyl (Dmaoc) group have been developed. nih.gov The Dmaoc group is notable for its polar character, which can improve the solubility of protected peptides, and its removal under mild reductive conditions. nih.gov

Recent Advancements in Multi-Component Reactions for α-Amino Acid Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures from simple starting materials in a single, atom-economical step. rsc.org These reactions are particularly valuable for the synthesis of α-amino acid derivatives, including structurally complex non-proteinogenic amino acids like this compound. The convergence, operational simplicity, and high efficiency of MCRs make them ideal for creating libraries of structurally diverse compounds. rsc.org Key MCRs such as the Ugi, Strecker, and Mannich reactions have been central to these advancements. rsc.orgnih.gov Recent progress has focused on expanding the scope of these reactions and, crucially, on developing catalytic asymmetric variants to control the stereochemistry of the newly formed chiral centers.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR-based synthesis of α-amino acid derivatives. nih.govmdpi.com It typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. nih.gov This reaction is highly versatile, allowing for significant structural variation in the final product by simply changing any of the four starting components. nih.gov For the synthesis of an α,α-disubstituted amino acid like this compound, a ketone (such as 4-methoxyacetophenone) would replace the aldehyde, and a secondary amine (N,N-dimethylamine) would be used.

Recent advancements have focused on overcoming the limitations of the classical Ugi reaction and expanding its synthetic utility. For instance, the development of convertible isocyanides has enabled post-Ugi modifications, allowing the introduction of further molecular diversity and the synthesis of various α-amino acid derivatives that were previously difficult to access. researchgate.net Furthermore, the use of bifunctional starting materials, such as α-amino acids themselves, in a five-center four-component Ugi-like reaction (U-5C-4CR), has opened new pathways to complex peptide mimetics and multifunctional scaffolds. mdpi.com

A significant area of recent progress is the development of catalytic asymmetric MCRs, which provide enantioselective access to chiral α-amino acid derivatives. Chiral catalysts, including those based on chiral phosphoric acids, thioureas, and metal complexes, have been successfully employed to induce high levels of stereocontrol. rsc.org For example, bifunctional chiral thiourea-amine organocatalysts have shown remarkable ability in asymmetric Strecker reactions, a classic MCR for α-amino nitrile synthesis, which are precursors to α-amino acids. rsc.org These catalysts can activate both the electrophilic imine and the nucleophilic cyanide source simultaneously, leading to enhanced reactivity and enantioselectivity.

The table below summarizes selected recent advancements in asymmetric multi-component reactions applicable to the synthesis of α-amino acid derivatives.

| Reaction Type | Catalyst/Method | Substrates | Product Type | Key Findings |

| Asymmetric Ugi Reaction | Chiral Brønsted Acid (e.g., BINOL-derived phosphoric acid) | Aldehydes, Amines, Carboxylic Acids, Isocyanides | Chiral α-Amino Amides | High enantioselectivity is achieved through the formation of a chiral environment around the key iminium ion intermediate. rsc.org |

| Asymmetric Strecker Reaction | Chiral Thiourea-Amine Organocatalyst | Ketimines, Trimethylsilyl Cyanide (TMSCN) | Chiral α-Amino Nitriles | Dual activation by the catalyst enhances reaction rates and provides excellent enantiocontrol for the synthesis of α,α-disubstituted amino acid precursors. rsc.org |

| Asymmetric Mannich Reaction | Chiral Aldehyde Catalysis (e.g., BINOL-aldehyde) | N-unprotected amino esters, Imines | Chiral β-Amino, α-Amino Acid Derivatives | Provides direct access to α,α-disubstituted α-amino acids with high yields and enantioselectivities by activating the α-C-H bond of the amino ester. nih.govfrontiersin.orgrsc.org |

| Ugi 5C-4CR | Lewis Acid (e.g., TiCl₄) | Secondary α-Amino Acids, Ketones, Isocyanides | Highly substituted 1,1'-iminodicarboxylic acid derivatives | Expands molecular diversity by incorporating ketones and secondary amino acids, with Lewis acid catalysis improving reaction yields, especially with bulky substrates. mdpi.com |

These advancements highlight the continuous evolution of MCRs as a strategic platform for the efficient and stereoselective synthesis of complex α-amino acid derivatives. The development of novel catalysts and reaction variants allows for the construction of non-proteinogenic amino acids with precisely controlled stereochemistry, which is of significant interest for pharmaceutical and materials science applications. researchgate.netrsc.org The principles demonstrated in these advanced methodologies are directly applicable to the synthesis of specific targets such as this compound, providing a clear pathway to its enantiomerically pure forms.

Mechanistic Investigations of Synthetic Pathways to 2 4 Methoxyphenyl N,n Dimethylalanine

Elucidation of Reaction Mechanisms in α-Amino Acid Synthesis

The synthesis of α-amino acids can be achieved through various established methods, each with a distinct reaction mechanism. These classical approaches provide a foundational framework for proposing pathways to complex derivatives like 2-(4-methoxyphenyl)-N,N-dimethylalanine.

One of the most fundamental methods is the Strecker synthesis , a two-step procedure that begins with the reaction of an aldehyde, ammonia, and cyanide to form an α-amino nitrile. masterorganicchemistry.comyoutube.com This intermediate is then hydrolyzed to yield the final α-amino acid. masterorganicchemistry.com The first part of the mechanism involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile. masterorganicchemistry.comyoutube.com For the target molecule, a modified Strecker approach could be envisioned starting from 4-methoxyacetophenone. However, the presence of the N,N-dimethyl group and the quaternary α-carbon presents significant challenges to the classical Strecker conditions.

Another common technique is the amidomalonate synthesis , a variation of the malonic ester synthesis. libretexts.org This method involves the alkylation of a diethyl acetamidomalonate with an appropriate alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired amino acid. libretexts.org This pathway is particularly useful for producing a variety of amino acids by simply changing the alkyl halide.

The direct amination of α-halocarboxylic acids offers a more straightforward, albeit sometimes less efficient, route. libretexts.org This reaction proceeds via nucleophilic substitution of the α-halogen by an amine. For the target molecule, this would require a precursor like 2-bromo-2-(4-methoxyphenyl)propanoic acid and its subsequent reaction with dimethylamine.

Reductive amination of α-keto acids is another viable pathway. libretexts.org This biochemical-inspired method involves the conversion of an α-keto acid to an amino acid, often through an imine intermediate that is subsequently reduced.

| Synthetic Method | Key Precursors | Core Mechanism | Applicability to Target Compound |

|---|---|---|---|

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide | Nucleophilic addition to an imine to form an α-amino nitrile, followed by hydrolysis. masterorganicchemistry.comyoutube.com | Challenging due to the required quaternary center and pre-existing N,N-dimethyl group. |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl halide | Alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation. libretexts.org | Not directly applicable for aryl substitution at the α-carbon. |

| Amination of α-Halo Acids | α-Halocarboxylic acid, Amine | Nucleophilic substitution (SN2) of the α-halide. libretexts.org | Plausible, requiring synthesis of 2-bromo-2-(4-methoxyphenyl)propanoic acid as a key intermediate. |

| Reductive Amination | α-Keto acid, Amine, Reducing agent | Formation of an imine followed by reduction. libretexts.org | Feasible if the corresponding α-keto acid, 2-oxo-2-(4-methoxyphenyl)propanoic acid, is accessible. |

Radical Intermediates and Pathways in Formation of Substituted Alanines

Radical-mediated reactions provide powerful, alternative strategies for forming the carbon-carbon bonds necessary for synthesizing substituted alanines. These pathways often proceed under mild conditions and can tolerate a wide range of functional groups.

A key strategy involves the conjugate addition of radicals to dehydroalanine (B155165) derivatives. organic-chemistry.org Dehydroalanine, an unsaturated amino acid, can act as a radical acceptor. For instance, a 4-methoxyphenyl (B3050149) radical, generated from a suitable precursor like 4-iodoanisole, could add to an N,N-dimethyl dehydroalanine derivative. The generation of the aryl radical can be initiated photochemically, through a redox process, or using a radical initiator.

Another approach involves the generation of an imidoyl radical intermediate. organic-chemistry.org By condensing a primary amine with an electron-rich aryl aldehyde, subsequent oxidation and deprotonation can form a key radical species. A β-scission event can then release an alkyl radical for coupling with an appropriate acceptor. organic-chemistry.org

The Minisci reaction, a classic example of radical chemistry, involves the addition of an alkyl radical to an electron-deficient heterocycle. nih.gov While not directly applicable to alanine (B10760859) synthesis, the principles of generating alkyl radicals from precursors like carboxylic acids and their subsequent addition reactions provide valuable mechanistic insights. nih.gov Gamma-ray irradiation has also been shown to induce the formation of alanine from simple precursors through the generation of various radical intermediates, highlighting the feasibility of radical-mediated C-C and C-N bond formation in amino acid synthesis. researchgate.net

| Radical Pathway | Radical Source | Key Intermediate | Mechanistic Steps |

|---|---|---|---|

| Conjugate Addition | Aryl Halides, Aldehydes | Aryl or Alkyl Radical | Radical generation, addition to dehydroalanine, and radical termination/propagation. organic-chemistry.org |

| Imidoyl Radical Coupling | α-3° Primary Amines + Aryl Aldehyde | Imidoyl Radical | Condensation, oxidation/deprotonation, β-scission to release alkyl radical, coupling. organic-chemistry.org |

| Decarboxylative Coupling | Carboxylic Acids (e.g., via Minisci reaction) | Alkyl Radical | Oxidative decarboxylation to form a radical, followed by addition to a substrate. nih.gov |

Role of Metal Catalysis in C-H Activation and Stereocontrol

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including unnatural amino acids. doi.org Palladium-catalyzed C-H activation is a particularly powerful tool for the direct functionalization of amino acid backbones, enabling the formation of C-C bonds at positions previously difficult to access. rhhz.netacs.org

The synthesis of β-substituted alanines can be achieved through the palladium-catalyzed arylation of the β-C(sp³)–H bonds of an alanine derivative. rhhz.net This process typically requires a directing group attached to the amine to position the metal catalyst in proximity to the target C-H bond. N-quinolyl carboxamides and N-(2-pyridyl)sulfonyl groups are effective directing groups for this purpose. rhhz.net The mechanism involves the directed C-H activation by the palladium catalyst to form a palladacycle intermediate, followed by oxidative addition of an aryl halide and subsequent reductive elimination to furnish the arylated product.

For the synthesis of an α-aryl alanine derivative like this compound, a strategy involving the arylation of an N,N-dimethylalanine precursor could be envisioned. The directing group would be crucial for achieving α-selectivity over β-selectivity.

Furthermore, the use of chiral ligands in these catalytic systems allows for stereocontrol, leading to the enantioselective synthesis of α-amino acids. studysmarter.co.ukmdpi.com Mono-N-protected amino acids (MPAAs) have emerged as highly effective bidentate ligands that can improve both enantioselectivity and site selectivity in palladium-catalyzed C-H functionalization reactions. mdpi.com The ligand controls the stereochemical outcome by creating a chiral environment around the metal center, influencing the geometry of the transition state during the bond-forming step.

| Catalyst/Ligand System | Target Reaction | Role of Metal | Role of Ligand | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / Pyridine-derived ligand | β-C(sp³)-H Mono-arylation | Facilitates C-H bond cleavage and C-C bond formation. | Controls reactivity and selectivity for mono-arylation. | rhhz.net |

| Pd(OAc)2 / Quinoline-derived ligand | β-C(sp³)-H Di-arylation | Enables sequential C-H activation cycles. | Promotes further reaction to achieve di-arylation. | rhhz.net |

| Pd(II) / Mono-N-protected amino acids (MPAAs) | Enantioselective C(sp³)-H Alkylation/Arylation | Acts as the active catalyst for C-H activation. | Induces asymmetry, leading to high enantioselectivity. | mdpi.com |

| Ru(II) Complexes | C-H Activation/Annulation | Catalyzes domino reactions to build complex scaffolds. | Stabilizes catalytic intermediates. | doi.org |

Transition State Analysis and Reaction Energetics

Understanding the energetics and geometry of transition states is critical for rationalizing reaction outcomes and optimizing synthetic pathways. Computational chemistry, particularly through methods like combined quantum mechanics/molecular mechanics (QM/MM) simulations, provides powerful insights into reaction mechanisms at a molecular level. nih.gov

Similar computational analyses have been applied to understand novel, non-native enzyme reactivity. A study repurposing the enzyme L-threonine aldolase (B8822740) to catalyze an SN2 reaction provided detailed energetic profiles for the key steps. acs.org The calculations revealed that the initial proton transfer from the α-carbon of the glycine (B1666218) substrate to a lysine (B10760008) residue has an energy barrier of 9.0 kcal/mol. The subsequent C-C bond formation, proceeding via an SN2 mechanism, has a calculated barrier of only 7.9 kcal/mol and is highly exothermic. acs.org This type of analysis explains how the enzyme's active site precisely aligns the substrates to facilitate the trigonal bipyramidal SN2 transition state. acs.org

For a proposed synthesis of this compound, similar computational studies could be used to evaluate the feasibility of different pathways. For example, in a metal-catalyzed C-H activation pathway, density functional theory (DFT) calculations could model the energies of the palladacycle intermediate and the transition states for oxidative addition and reductive elimination, helping to predict the reaction's kinetic and thermodynamic viability.

| Reaction Step (Example from LTA-catalyzed SN2) | Process | Calculated Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| TS1 | Proton transfer from α-carbon to Lys216. | 9.0 | Formation of the nucleophilic quinonoid intermediate. acs.org |

| TS2 | C-C bond formation (SN2 attack). | 7.9 | The key bond-forming step, geometry stabilized by the enzyme active site. acs.org |

Stereochemical Control and Chirality in 2 4 Methoxyphenyl N,n Dimethylalanine Synthesis

Enantioselective Access to α-Quaternary Alanine (B10760859) Centers

The construction of an α-quaternary stereocenter with high enantiopurity is a formidable task in organic synthesis. For derivatives of 2-(4-methoxyphenyl)-N,N-dimethylalanine, this requires methods that can effectively discriminate between the two prochiral faces of a key intermediate.

One powerful strategy involves the asymmetric alkylation of α-iminoesters . This approach utilizes a chiral phase-transfer catalyst to control the addition of an alkyl group to an imine derived from an alanine ester. The catalyst, often a derivative of Cinchona alkaloids or a specially designed quaternary ammonium (B1175870) salt, forms a chiral ion pair with the enolate intermediate, thereby directing the incoming electrophile to one face of the molecule with high selectivity.

Another sophisticated method is the tandem N-alkylation/π-allylation of α-iminoesters . This one-pot, three-component reaction combines an α-iminoester, a Grignard reagent, and an allyl acetate (B1210297) derivative. The initial addition of the Grignard reagent generates an enolate that then undergoes a palladium-catalyzed asymmetric allylation. The stereochemical outcome is dictated by a chiral phosphine (B1218219) ligand coordinated to the palladium catalyst. This method allows for the creation of complex α-allyl-α-aryl amino acids, which can be precursors to this compound through subsequent chemical modifications.

Furthermore, asymmetric α-halogenation of β-amino acid derivatives provides an indirect route to the target molecule. By employing chiral ammonium salt catalysts, such as Maruoka's spirocyclic binaphthyl-based catalysts, a halogen atom can be introduced at the α-position with high enantioselectivity. This halogenated intermediate can then undergo further substitution reactions to install the desired methyl group, thus establishing the quaternary stereocenter.

| Method | Key Reagents/Catalysts | General Enantioselectivity (ee%) |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid derivatives) | 80-95% |

| Tandem Alkylation/π-Allylation | Pd-catalyst with Chiral Phosphine Ligands | 85-98% |

| Asymmetric α-Halogenation | Spirocyclic Binaphthyl-based Ammonium Salts | 90-99% |

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. When applied to the synthesis of compounds with multiple stereocenters, such as precursors to this compound, controlling the diastereoselectivity becomes crucial.

One notable example is the diastereoselective synthesis of α,β-dialkyl-α-phenylalanines . This can be achieved through the direct alkylation of a chiral nickel(II)-complex of a Schiff base derived from alanine. The chiral ligand on the nickel complex directs the approach of the alkylating agent, leading to a high degree of diastereoselectivity. This method has shown remarkable enantiomer differentiation even at room temperature.

The use of chiral auxiliaries in MCRs is another powerful strategy. For instance, a chiral oxazolidinone auxiliary attached to an alanine derivative can effectively control the stereochemical outcome of subsequent reactions. The bulky auxiliary shields one face of the molecule, forcing reactants to approach from the less hindered side, thus leading to a high diastereomeric excess.

| Reaction Type | Chiral Influence | Typical Diastereomeric Ratio (dr) |

| Alkylation of Ni(II)-Schiff Base Complex | Chiral Ligand on Metal | >95:5 |

| Multi-component reaction with Chiral Auxiliary | Chiral Oxazolidinone | >90:10 |

Chiral Ligand Design and Optimization

The success of many asymmetric catalytic methods for synthesizing this compound hinges on the design and optimization of the chiral ligand. These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction.

A prominent class of ligands are the N,N'-dioxide ligands . These are often C2-symmetric and can be readily synthesized from common amino acids. They act as neutral tetradentate ligands, forming stable complexes with a variety of metals. The conformational flexibility of these ligands allows for fine-tuning of the steric and electronic properties of the catalyst to achieve high levels of stereocontrol.

Phosphine-based ligands , particularly those with atropisomeric backbones like BINAP, are also widely used, especially in transition metal catalysis (e.g., palladium, rhodium). The chirality of these ligands is derived from the restricted rotation around a C-C single bond, which creates a stable, well-defined chiral pocket around the metal center.

The development of bifunctional catalysts represents a more recent advancement. These catalysts possess both a metal-binding site and a Brønsted acid or base functionality within the same molecule. This allows for cooperative catalysis, where the substrate is activated by both the metal and the secondary functional group, often leading to enhanced reactivity and selectivity.

Retention and Transfer of Chirality in Synthetic Transformations

In many synthetic routes towards this compound, chirality is introduced early in the synthesis and then transferred or retained through subsequent transformations. The use of chiral auxiliaries is a classic example of this principle.

Pseudoephedrine and pseudoephenamine are highly effective chiral auxiliaries. When attached to an alanine derivative, they can direct the diastereoselective alkylation of the α-carbon. The resulting product has a defined stereochemistry at the newly formed quaternary center. The auxiliary can then be cleaved under mild conditions to reveal the desired α,α-disubstituted amino acid without racemization.

Similarly, oxazolidinones , often referred to as Evans auxiliaries, are widely employed. An N-acylated oxazolidinone derived from alanine can undergo highly diastereoselective enolate alkylation. The stereochemical outcome is reliably predicted by the model of the chelated transition state. Subsequent hydrolysis or aminolysis removes the auxiliary, yielding the enantiomerically enriched product.

The key to the success of these methods is the efficient transfer of stereochemical information from the chiral auxiliary to the substrate and the ability to remove the auxiliary without compromising the stereochemical integrity of the newly created stereocenter.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective Alkylation | Forms a rigid chelated intermediate |

| Oxazolidinones (Evans Auxiliaries) | Diastereoselective Alkylation | Predictable stereochemical outcome |

Reactivity and Derivatization of 2 4 Methoxyphenyl N,n Dimethylalanine

Chemical Transformations of the Amino Acid Moiety

The amino acid core of 2-(4-methoxyphenyl)-N,N-dimethylalanine, consisting of the α-carbon, the carboxylic acid, and the tertiary amino group, undergoes transformations characteristic of N,N-disubstituted α-amino acids. The primary sites of reaction are the carboxyl and amino groups.

Peptide Bond Formation: The carboxylic acid function is readily activated for amide bond formation, enabling the incorporation of this non-natural amino acid into peptide chains. Due to the tertiary N,N-dimethylamino group, standard N-protection strategies (like Fmoc or Boc) are not required at the α-nitrogen. Coupling is typically achieved using standard peptide coupling reagents. For instance, carbodiimides in the presence of activators are used to form an active ester, which then reacts with the free amino group of another amino acid or peptide. acs.org The steric hindrance from the α-methyl groups and the N,N-dimethyl group can influence the reaction kinetics, sometimes requiring stronger coupling agents or longer reaction times compared to less substituted amino acids.

Esterification: The carboxyl group can be converted to an ester through various methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by using alkylating agents in the presence of a base. A common method for N-protected amino acids involves the use of an alcohol with a coupling agent like a carbodiimide (B86325) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org This transformation is often used to protect the C-terminus during multi-step syntheses.

Cyclization Reactions: N-substituted amino acids can undergo intramolecular cyclization reactions to form heterocyclic structures. For example, N-aryl substituted β-alanines have been shown to cyclize with reagents like urea (B33335) or potassium thiocyanate (B1210189) to form substituted dihydropyrimidinediones. mdpi.com While not a β-alanine, analogous cyclization strategies could potentially be applied to derivatives of this compound to create novel heterocyclic systems.

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Peptide Coupling | Coupling agents (e.g., DCC, HBTU), another amino acid/peptide | Peptide | Incorporation into peptide chains. chemrxiv.org |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Carbodiimide/DMAP | Amino ester | C-terminal protection or synthesis of ester derivatives. acs.org |

Reactions Involving the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic substitution and reactions targeting the methoxy (B1213986) ether linkage.

O-Demethylation: The methoxy group on the phenyl ring can be cleaved to yield a phenolic hydroxyl group. This transformation is significant as it can dramatically alter the biological activity and properties of peptides containing this residue. arizona.edu This reaction is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). arizona.edu The resulting phenol (B47542) can then serve as a handle for further functionalization, such as etherification or esterification. The efficiency of demethylation can be influenced by the choice of reagents and the presence of other functional groups in the molecule. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group, directing electrophilic substitution to the ortho positions (positions 3 and 5) on the phenyl ring. The N,N-dimethylalanine substituent at position 4 also influences the ring's reactivity. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups onto the aromatic ring, although conditions must be carefully controlled to avoid side reactions with the amino acid moiety. For example, nitration can be achieved using nitric acid in the presence of a dehydrating agent.

| Reaction Type | Typical Reagents | Product Feature | Primary Application |

|---|---|---|---|

| O-Demethylation | BBr₃, HBr | 4-Hydroxyphenyl group | Unmasking a phenol for further functionalization or to create tyrosine-like analogs. arizona.edu |

| Nitration | HNO₃/H₂SO₄ | Nitro group on the aromatic ring | Introduction of a functional group for further modification (e.g., reduction to an amine). |

Functionalization of the N,N-Dimethylamino Moiety

The tertiary N,N-dimethylamino group is generally less reactive than a primary or secondary amine. However, it can still undergo specific chemical transformations.

Oxidative N-Demethylation: The N-methyl groups can be removed through oxidative processes. Enzymes such as cytochrome P450 are known to catalyze such reactions in biological systems. wikipedia.org Chemically, this can be achieved using specific oxidizing agents, though it can be challenging to perform selectively without affecting other parts of the molecule. This reaction would convert the N,N-dimethylamino group into a secondary N-methylamino group.

Quaternization: As a tertiary amine, the N,N-dimethylamino group can react with alkylating agents (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation adds a permanent positive charge to the nitrogen atom, which can significantly alter the solubility and biological properties of the molecule.

N-Oxide Formation: The nitrogen atom can be oxidized by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This conversion increases the polarity of the group and can modify its hydrogen bonding capabilities and coordination properties.

| Reaction Type | Reagents | Functional Group Transformation | Effect on Molecule |

|---|---|---|---|

| Quaternization | Alkyl halide (e.g., CH₃I) | -N(CH₃)₂ → -N⁺(CH₃)₃ | Introduces a permanent positive charge. |

| N-Oxide Formation | H₂O₂ or m-CPBA | -N(CH₃)₂ → -N⁺(O⁻)(CH₃)₂ | Increases polarity and modifies electronic properties. |

Synthesis of Complex Molecular Architectures from this compound

Due to its unique structural features and multiple reaction sites, this compound is a valuable building block for creating larger, complex molecules with tailored properties.

Peptide Synthesis: As discussed, this amino acid can be incorporated into peptides using solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govacs.orgresearchgate.net Its inclusion can introduce conformational constraints due to the bulky, N,N-dimethylated α-carbon, potentially leading to peptides with enhanced stability or specific secondary structures. The 4-methoxyphenyl side chain provides a non-polar, aromatic interaction site, similar to phenylalanine but with different electronic properties.

Macrocycle Synthesis: The bifunctional nature of the amino acid (a carboxylic acid and a reactive aromatic ring) makes it an excellent candidate for the synthesis of macrocycles. mdpi.com For instance, after incorporation into a linear peptide, the side chain could be functionalized and then cyclized with another part of the peptide. Alternatively, multicomponent reactions can be employed to construct macrocyclic structures in a single step. nih.gov Nitrogen-containing macrocycles are of significant interest in host-guest chemistry and materials science. semanticscholar.org

Fluorescent Probes: Unnatural amino acids with specific aromatic side chains are often used to create fluorescent probes for studying biological systems. While the 4-methoxyphenyl group itself is not strongly fluorescent, it can serve as a scaffold for the attachment of fluorophores. For example, related N,N-dimethylamino-containing aromatic systems form the core of solvatochromic fluorophores used to study protein-protein interactions. nih.govacs.orgresearchgate.net

| Target Architecture | Synthetic Strategy | Role of the Amino Acid | Potential Application |

|---|---|---|---|

| Conformationally Constrained Peptides | Solid-Phase Peptide Synthesis (SPPS) | Introduces steric bulk at the α-carbon and backbone nitrogen. | Therapeutic peptides with improved stability and receptor selectivity. nih.gov |

| Macrocycles | Ring-closing reactions on a linear precursor or multicomponent reactions. | Provides a rigid aromatic component and reactive handles for cyclization. | Anion receptors, catalysts, and molecular sensors. nih.govsemanticscholar.org |

| Modified Biopolymers | Attachment of the amino acid to a polymer backbone. | Adds aromatic and amino functionalities to the polymer. | Materials with specific binding or electronic properties. |

Advanced Synthetic Applications of 2 4 Methoxyphenyl N,n Dimethylalanine

Utilization as Chiral Building Blocks in Peptide Synthesis

There is no specific information available in the reviewed literature regarding the use of 2-(4-methoxyphenyl)-N,N-dimethylalanine as a chiral building block in peptide synthesis.

Precursors for Complex Chemical Structures (Focus on synthetic methodology)

Specific synthetic methodologies detailing the use of this compound as a precursor for complex chemical structures could not be found in the available scientific literature.

Development of Chiral Ligands and Organocatalysts

Research detailing the development of chiral ligands and organocatalysts derived from this compound is not present in the surveyed scientific databases.

Integration into Supramolecular Chemistry and Materials Science

There is no available information on the integration of this compound into the fields of supramolecular chemistry and materials science.

Future Research Directions and Challenges in α Tertiary Alanine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of α-tertiary alanines has traditionally relied on multi-step processes often requiring protecting groups. chemrxiv.org Future research is increasingly focused on developing more efficient, sustainable, and atom-economical methods.

A primary challenge is the steric congestion around the quaternary carbon, which complicates bond formation. researchgate.net Emerging strategies aim to circumvent this limitation through novel catalytic systems. Key areas of development include:

Photocatalysis: Visible-light-mediated photocatalysis offers a powerful tool for generating radical intermediates under mild conditions, enabling new pathways for the synthesis of α,α-disubstituted amino acids. researchgate.net

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative. For instance, synergistic photoenzymatic systems using enzymes like L-threonine aldolases can prepare unprotected α-tertiary amino acids with excellent enantioselectivity in a single step. chemrxiv.org This approach avoids the tedious protection and deprotection steps common in traditional organic synthesis. chemrxiv.org

Metal-Free Methodologies: Shifting away from expensive and potentially toxic heavy metal catalysts is a key goal for sustainable chemistry. Metal-free approaches, including organocatalysis and CO2 fixation strategies, are being explored to access these complex scaffolds. researchgate.net

Cell-Free Biosynthesis: To make amino acid production more sustainable, researchers are developing cell-free enzymatic cascades. One such synthetic pathway produces L-alanine from methanol (B129727), a C1 building block that can be sustainably produced from CO2, achieving a high theoretical yield and reducing the environmental burden compared to traditional fermentation methods. uq.edu.au

| Methodology | Key Advantages | Primary Challenges | Relevant Research Focus |

|---|---|---|---|

| Photocatalysis | Mild reaction conditions, unique reactivity pathways. | Substrate scope limitations, catalyst stability. | Development of new photosensitizers, expanding to non-benzylic substrates. researchgate.netchemrxiv.org |

| Enzymatic Synthesis | High enantioselectivity, sustainable, avoids protecting groups. | Enzyme stability and availability, limited substrate scope. | Enzyme engineering, synergistic catalysis with photoredox systems. chemrxiv.org |

| Metal-Free Catalysis | Reduced cost and toxicity, environmentally benign. | Lower reactivity compared to metal catalysts, achieving high stereocontrol. | Organocatalysis, CO2 fixation, cascade reactions. researchgate.netacs.org |

| C-H Amination | High atom economy, direct functionalization of abundant materials. | Regio- and stereoselectivity, harsh conditions for some catalysts. | Use of Earth-abundant metal catalysts (e.g., iron), directing group strategies. nih.govprismbiolab.com |

Exploration of Untapped Reactivity Profiles

Beyond synthesis, a significant research direction involves exploring the unique reactivity of α-tertiary alanines and their derivatives. The quaternary center influences the molecule's electronic and steric properties, potentially unlocking novel chemical transformations.

Future work will likely focus on the post-synthetic modification of the α-tertiary alanine (B10760859) scaffold. Radical strategies are particularly promising, as they can overcome the steric hindrance that often plagues traditional ionic reactions. researchgate.net For example, the development of radical C(sp³)–N cross-coupling reactions provides an attractive approach to chiral α-amino-β-lactams, which are important motifs in biologically active molecules. researchgate.net Another area of interest is the direct functionalization of C–H bonds adjacent to the amine, which offers a highly efficient route to complex amine structures from simpler, abundant starting materials. rsc.org The synthesis of alanine derivatives with reactive groups, such as diazoketones, opens pathways to further chemical modifications like Wolff rearrangements and conversion to alpha-haloketones. nih.gov

Advances in Computational Design and Prediction

Computational chemistry is becoming an indispensable tool in the study of α-tertiary alanines. Quantum chemical calculations, such as Density Functional Theory (DFT), allow researchers to explore reaction pathways, predict stereochemical outcomes, and design more effective catalysts. rsc.orgresearchgate.net

For instance, computational studies have been used to investigate the crucial chirality-determining step in the synthesis of amino acids like alanine. rsc.org These models can reveal whether enantioselectivity is determined by the direction of molecular collision or occurs prior to the creation of the chiral center. rsc.org In another application, computational redesign of enzymes like aspartase has been used to introduce new catalytic activities, such as the synthesis of β-alanine from acrylic acid, by modifying the active site and stabilizing reactive conformations. nih.gov Homology modeling and structural alignment are also used to probe enzyme structures, such as alanine racemase, to identify potential allosteric binding sites for new drug discovery, moving beyond traditional active-site inhibitors. nih.gov

| Computational Technique | Application Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Calculation of transition state energies, potential energy surfaces, and vibrational frequencies. researchgate.net |

| Quantum Chemical Calculations | Stereoselectivity Prediction | Modeling of enantiodetermining steps in asymmetric synthesis. rsc.org |

| Molecular Docking & Homology Modeling | Enzyme Redesign & Drug Discovery | Identification of allosteric inhibition sites, prediction of substrate binding. nih.govresearchgate.net |

| Adaptive Steered Molecular Dynamics (ASMD) | Biophysical Properties | Calculation of energetics and structural properties of alanine-rich peptides. jhu.edu |

Addressing Stereocontrol Challenges in Complex Syntheses

The primary synthetic challenge in this field is the control of the absolute configuration of the quaternary α-stereocenter. researchgate.net Achieving high levels of enantioselectivity is crucial for applications in medicinal chemistry and materials science. While significant progress has been made, many existing methods provide only moderate stereocontrol or are limited in scope. prismbiolab.com

One innovative strategy combines the advantages of intramolecular and intermolecular reactions. By covalently linking a nitrene precursor to a carboxylic acid, a cyclic transition state can facilitate a highly regio- and stereocontrolled C(sp³)–H amination, constituting a novel 1,3-nitrogen shift to form chiral α-amino acids from abundant starting materials. nih.gov Another approach utilizes chiral auxiliaries, such as the (S)-1-phenylethyl group in a diketopiperazine scaffold, to act as a chiral inductor during alkylation steps. nih.gov DFT studies are also instrumental in elucidating the mechanisms of stereocontrol, for example, by analyzing the endocyclic effect in radical reductions that leads to high 2,3-syn selectivities in the synthesis of propionate (B1217596) subunits. researchgate.net The development of synergistic catalytic systems that combine multiple catalysts to control different aspects of the reaction is a particularly promising avenue for future research. researchgate.net

Expanding the Scope of Synthetic Applications in Chemical Research

α-Tertiary alanines and their derivatives are not just synthetic targets but also versatile building blocks for more complex molecular architectures. Their incorporation into peptides can induce specific secondary structures, such as helices or turns, and can increase resistance to enzymatic degradation. nih.gov

Future applications will likely focus on several key areas:

Medicinal Chemistry: The α-tertiary amine motif is present in numerous natural products and pharmaceuticals. rsc.org New synthetic methods will facilitate the creation of novel drug candidates and the late-stage functionalization of existing bioactive compounds. nih.govresearchgate.net

Peptidomimetics: Unnatural α-amino acids are essential for the rapid synthesis and screening of peptide libraries during drug discovery. prismbiolab.com Efficient access to a diverse range of α-tertiary alanines will expand the chemical space available to medicinal chemists.

Materials Science: The unique conformational constraints imposed by α-tertiary alanines could be exploited in the design of novel polymers and self-assembling materials with well-defined three-dimensional structures.

The continuous development of synthetic methods for these challenging molecules will undoubtedly fuel discoveries across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations for 2-(4-methoxyphenyl)-N,N-dimethylalanine?

- The compound combines a 4-methoxyphenyl group with a dimethyl-substituted alanine backbone. The N,N-dimethylation reduces hydrogen-bonding capacity, influencing solubility and steric interactions. Stereochemical confirmation (e.g., L/D configuration) requires chiral chromatography (e.g., GITC derivatives) and amino acid hydrolysate analysis, as demonstrated in cyclopeptide alkaloid studies .

Q. What are the standard synthetic routes for preparing this compound?

- Synthesis involves:

- Step 1: Alkylation of alanine derivatives with a 4-methoxyphenyl group under basic conditions.

- Step 2: N,N-Dimethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).

- Step 3: Purification via recrystallization or reverse-phase HPLC. Critical parameters include pH control (~8–9) to avoid racemization and temperature optimization (40–60°C) for efficient alkylation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR: 1H/13C NMR identifies methoxyphenyl protons (δ 6.8–7.2 ppm) and dimethyl groups (δ 2.2–2.5 ppm). COSY and HMBC correlations resolve backbone connectivity.

- MS: ESI-qTOF-MS confirms molecular weight (e.g., C12H17NO3: theoretical 239.12 g/mol).

- Chiral HPLC: PGME derivatives resolve enantiomers, as applied in cyclopeptide alkaloid studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Discrepancies (e.g., unexpected splitting in NMR) may arise from stereochemical impurities or conformational flexibility. Strategies include:

- Orthogonal validation: Combine X-ray crystallography (for solid-state conformation) with 2D NMR (e.g., NOESY for spatial proximity).

- Dynamic HPLC: Use temperature-controlled chiral columns to separate diastereomers.

- Reference standards: Compare with hydrolysates of natural products containing N,N-dimethylalanine residues, as in jubanine alkaloids .

Q. What strategies are effective for incorporating this compound into cyclopeptide scaffolds?

- Solid-phase peptide synthesis (SPPS): Incorporate the compound as a terminal residue using Fmoc/t-Bu protection.

- Cyclization: Employ high-dilution conditions (0.01–0.1 mM) with HATU/DIPEA activation to minimize oligomerization.

- Purification: Use preparative HPLC (C18 column, 10–90% acetonitrile gradient) and validate purity via LC-MS/MS. This approach mirrors cyclopeptide alkaloid synthesis in Ziziphus jujuba .

Q. How can reaction conditions be optimized to minimize impurities during large-scale synthesis?

- Byproduct analysis: Monitor intermediates via inline FTIR or LC-MS to detect side reactions (e.g., over-alkylation).

- Solvent selection: Use polar aprotic solvents (DMF or DMSO) to enhance solubility and reduce aggregation.

- Temperature gradients: Stepwise heating (e.g., 30°C → 60°C) improves yield while suppressing racemization.

- Impurity profiling: Compare with structurally related impurities (e.g., 2-(4-methoxyphenyl)-N,N-dimethyl acetamide) using GC-MS or HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.